molecular formula C5H4BrMgN B12093012 Magnesium, bromo-4-pyridinyl- CAS No. 21970-15-0

Magnesium, bromo-4-pyridinyl-

Cat. No.: B12093012
CAS No.: 21970-15-0
M. Wt: 182.30 g/mol
InChI Key: ROEAKRWZNRXOMV-UHFFFAOYSA-M
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Description

Magnesium, bromo-4-pyridinyl- (CAS#: 21970-15-0) is a chemical compound with the following properties:

    Chemical Formula: CHBrMgN

    Molecular Weight: 182.301 g/mol

Preparation Methods

Synthetic Routes::

  • One common synthetic route involves the reaction of 4-bromopyridine with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The Grignard reaction occurs, leading to the formation of magnesium, bromo-4-pyridinyl-.
  • The reaction can be represented as follows:

    C5H4Br+Mgether or THFC5H4BrMgN\text{C}_5\text{H}_4\text{Br} + \text{Mg} \xrightarrow{\text{ether or THF}} \text{C}_5\text{H}_4\text{BrMgN} C5​H4​Br+Mgether or THF​C5​H4​BrMgN

Industrial Production::
  • Industrial production methods typically involve scaling up the Grignard reaction under controlled conditions.

Chemical Reactions Analysis

Magnesium, bromo-4-pyridinyl- undergoes various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinyl group.

    Reduction Reactions: Reduction with strong reducing agents can lead to the formation of other derivatives.

    Common Reagents and Conditions: Reactions often occur in the presence of other organic or inorganic compounds, such as alkyl halides, aldehydes, or ketones.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Magnesium, bromo-4-pyridinyl- finds applications in:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a catalyst or ligand in various reactions.

    Medicinal Chemistry: Investigated for potential pharmaceutical applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific use. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

    Similar Compounds: Other pyridinyl derivatives, such as 3-pyridinylmagnesium bromide, may exhibit similar reactivity.

Properties

IUPAC Name

magnesium;4H-pyridin-4-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h2-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAKRWZNRXOMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrMgN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310967
Record name Bromo-4-pyridinylmagnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21970-15-0
Record name Bromo-4-pyridinylmagnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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